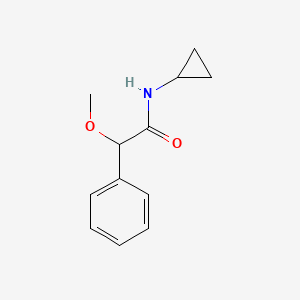methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
2-[(2E)-2-{[(E)-(4-butylphenyl)diazenyl](4-methoxyphenyl)methylidene}hydrazinyl]-3-chloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diazenyl group, a methanone moiety, and a quinoxalinyl hydrazone segment
Métodos De Preparación
The synthesis of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-butylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 4-methoxybenzaldehyde to form the diazenyl intermediate.
Formation of the quinoxalinyl hydrazone: The diazenyl intermediate is then reacted with 3-chloro-2-quinoxalinecarboxaldehyde in the presence of a hydrazine derivative to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxalinyl moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage in cells and tissues.
Comparación Con Compuestos Similares
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis and studied for its biological activities.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A compound used as a catalyst in organic reactions and known for its unique chemical properties.
Propiedades
Fórmula molecular |
C26H25ClN6O |
|---|---|
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
N'-(4-butylanilino)-N-(3-chloroquinoxalin-2-yl)imino-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C26H25ClN6O/c1-3-4-7-18-10-14-20(15-11-18)30-31-25(19-12-16-21(34-2)17-13-19)32-33-26-24(27)28-22-8-5-6-9-23(22)29-26/h5-6,8-17,30H,3-4,7H2,1-2H3/b31-25+,33-32? |
Clave InChI |
IHWPMKUNMZHNHA-IQAVNMCXSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)OC)/N=NC3=NC4=CC=CC=C4N=C3Cl |
SMILES canónico |
CCCCC1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)OC)N=NC3=NC4=CC=CC=C4N=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)

![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)

![2-chloro-5-{(4Z)-4-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B15010724.png)

![ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15010744.png)
![4-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B15010749.png)
![6-Amino-3-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010755.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
